CAS number and molecular formula for 6-Nitro-benzo[b]thiophene
CAS number and molecular formula for 6-Nitro-benzo[b]thiophene
An In-depth Technical Guide to 6-Nitro-benzo[b]thiophene for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Nitro-benzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, reactivity, and potential applications.
Introduction and Physicochemical Properties
6-Nitro-benzo[b]thiophene belongs to the benzothiophene family, a class of sulfur-containing heterocyclic compounds that are isosteric to indole. The benzothiophene scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group at the 6-position of the benzo[b]thiophene core significantly influences its electronic properties and chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules.[3]
While a specific CAS Registry Number for 6-Nitro-benzo[b]thiophene is not readily found in major chemical databases, its fundamental properties can be derived. This is in contrast to its isomers, such as 2-nitro-1-benzothiophene (CAS No. 10133-33-2) and 5-nitrobenzo[b]thiophene (CAS No. 4965-26-8).[4][5] The properties of the parent molecule, benzo[b]thiophene, are well-documented (CAS No. 95-15-8).[2][6][7]
Table 1: Physicochemical Properties of 6-Nitro-benzo[b]thiophene
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S | - |
| Molecular Weight | 179.19 g/mol | - |
| Appearance | Expected to be a crystalline solid | General knowledge |
| CAS Number | Not readily available | - |
Synthesis of 6-Nitro-benzo[b]thiophene
The synthesis of 6-Nitro-benzo[b]thiophene is primarily achieved through the electrophilic nitration of the parent benzo[b]thiophene. The regioselectivity of this reaction is a critical consideration, as substitution can occur on either the benzene or the thiophene ring.
Mechanistic Rationale for Synthesis
Electrophilic substitution on the benzo[b]thiophene ring system is influenced by the electron-donating nature of the sulfur atom and the overall aromaticity of the bicyclic system. While the thiophene ring is generally more reactive towards electrophiles than the benzene ring, the conditions of the nitration reaction can be tuned to favor substitution on the benzene portion of the molecule. Nitration of benzo[b]thiophene typically yields a mixture of isomers, with the 3-nitro and 2-nitro isomers often being significant products. However, careful control of reaction conditions, including the choice of nitrating agent and solvent, can influence the formation of the 6-nitro isomer.
Detailed Experimental Protocol: Nitration of Benzo[b]thiophene
This protocol is a general method for the nitration of benzo[b]thiophene, which can be optimized to improve the yield of the 6-nitro isomer.
Materials:
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Benzo[b]thiophene
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Fuming nitric acid
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Concentrated sulfuric acid
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Acetic anhydride
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Ice
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Dichloromethane
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve benzo[b]thiophene in acetic anhydride.
-
Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude mixture of nitro isomers by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the 6-Nitro-benzo[b]thiophene isomer.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 6-Nitro-benzo[b]thiophene.
Chemical Reactivity and Potential Transformations
The presence of both the electron-rich benzothiophene core and the electron-withdrawing nitro group imparts a rich and versatile reactivity to 6-Nitro-benzo[b]thiophene.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-amino-benzo[b]thiophene. This transformation is crucial for introducing further diversity and for the synthesis of various bioactive compounds. Common reducing agents include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. The resulting amine is a versatile handle for subsequent reactions such as diazotization, acylation, and sulfonylation.
Further Electrophilic Substitution
The reactivity of the benzothiophene ring towards further electrophilic substitution is deactivated by the nitro group. However, under forcing conditions, additional substitutions can occur. The directing effect of the existing substituents will govern the position of the incoming electrophile.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitro group can activate the benzene ring towards nucleophilic aromatic substitution (SₙAr), although this is less common for nitro groups meta to the leaving group.
Reactivity Diagram
Caption: Key chemical transformations of 6-Nitro-benzo[b]thiophene.
Applications in Drug Discovery and Development
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][8][9] 6-Nitro-benzo[b]thiophene serves as a critical building block for accessing novel analogues with potentially enhanced therapeutic profiles.
The 6-amino derivative, obtained from the reduction of 6-Nitro-benzo[b]thiophene, is particularly valuable. This amino group can be functionalized to introduce various pharmacophores, enabling the exploration of structure-activity relationships (SAR). For instance, benzothiophene derivatives are found in drugs like raloxifene (an estrogen receptor modulator) and zileuton (a leukotriene synthesis inhibitor).[2][10] The strategic placement of substituents on the benzene ring, such as at the 6-position, can significantly impact the compound's interaction with biological targets.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons. The protons on the thiophene ring (at positions 2 and 3) would appear as doublets, while the protons on the benzene ring (at positions 4, 5, and 7) would exhibit a more complex splitting pattern due to the influence of the nitro group.
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¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the nitro group (C-6) would be significantly deshielded.
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IR Spectroscopy: The infrared spectrum would show strong characteristic absorption bands for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.
Conclusion
6-Nitro-benzo[b]thiophene is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. While its direct characterization data is sparse in the public domain, its synthesis and reactivity can be understood from the established principles of benzothiophene chemistry. The strategic location of the nitro group offers a versatile handle for the introduction of diverse functionalities, enabling the creation of novel molecular architectures with tailored biological and physical properties. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.
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